molecular formula C11H13F2NO B6208984 N-(4,4-difluorobutyl)benzamide CAS No. 2295323-50-9

N-(4,4-difluorobutyl)benzamide

Cat. No.: B6208984
CAS No.: 2295323-50-9
M. Wt: 213.2
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Description

N-(4,4-difluorobutyl)benzamide is a chemical compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. The compound consists of a benzamide moiety linked to a 4,4-difluorobutyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorobutyl)benzamide typically involves the condensation of 4,4-difluorobutylamine with benzoyl chloride. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H5COCl+H2NCH2(CF2)2CH3C6H5CONHCH2(CF2)2CH3+HCl\text{C}_6\text{H}_5\text{COCl} + \text{H}_2\text{NCH}_2\text{(CF}_2\text{)}_2\text{CH}_3 \rightarrow \text{C}_6\text{H}_5\text{CONHCH}_2\text{(CF}_2\text{)}_2\text{CH}_3 + \text{HCl} C6​H5​COCl+H2​NCH2​(CF2​)2​CH3​→C6​H5​CONHCH2​(CF2​)2​CH3​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorobutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atoms in the 4,4-difluorobutyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: N-(4,4-difluorobutyl)benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,4-difluorobutyl)benzamide has found applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(4,4-difluorobutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobutyl)benzamide
  • N-(4,4-difluoropentyl)benzamide
  • N-(4,4-difluorobutyl)aniline

Uniqueness

N-(4,4-difluorobutyl)benzamide is unique due to the presence of two fluorine atoms in the butyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s effectiveness in various applications compared to its analogs.

Properties

CAS No.

2295323-50-9

Molecular Formula

C11H13F2NO

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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